molecular formula C16H20N2O2S B2975343 N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide CAS No. 1258709-66-8

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide

Cat. No. B2975343
CAS RN: 1258709-66-8
M. Wt: 304.41
InChI Key: HJCKSDOMKFVYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic properties. CT-3 is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential therapeutic properties, particularly for its anti-inflammatory and analgesic effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide acts on the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. This compound binds to the CB2 receptor, which is primarily expressed on immune cells, and activates signaling pathways that reduce inflammation and pain. Unlike THC, the psychoactive compound in cannabis, this compound does not bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is that it is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use. This makes it easier to study the potential therapeutic properties of this compound without the confounding effects of psychoactive compounds. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide. One area of interest is the potential use of this compound as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory conditions. Another area of interest is the potential use of this compound as an anticancer agent, either alone or in combination with other anticancer drugs. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its safety and efficacy in humans.

Synthesis Methods

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is synthesized by reacting 3-cyanothiolane with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain this compound in high purity.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-20-14-6-3-13(4-7-14)5-8-15(19)18-16(11-17)9-10-21-12-16/h3-4,6-7H,2,5,8-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCKSDOMKFVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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